molecular formula C7H14Cl2N4O B13611850 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholinedihydrochloride

3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholinedihydrochloride

Cat. No.: B13611850
M. Wt: 241.12 g/mol
InChI Key: HLTWFNJNXIAQQY-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine dihydrochloride is a heterocyclic compound featuring a morpholine ring substituted at the 3-position with a 1-methyl-1,2,4-triazole moiety. Its molecular formula is C₇H₁₂Cl₂N₄O, with a molecular weight of 239.11 g/mol. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability. Morpholine contributes hydrogen-bond acceptor properties, while the methyl-triazole group modulates lipophilicity and steric bulk. This compound is structurally distinct from other triazole derivatives due to the morpholine core, which may influence its pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C7H14Cl2N4O

Molecular Weight

241.12 g/mol

IUPAC Name

3-(2-methyl-1,2,4-triazol-3-yl)morpholine;dihydrochloride

InChI

InChI=1S/C7H12N4O.2ClH/c1-11-7(9-5-10-11)6-4-12-3-2-8-6;;/h5-6,8H,2-4H2,1H3;2*1H

InChI Key

HLTWFNJNXIAQQY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2COCCN2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholinedihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholinedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholinedihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine dihydrochloride and analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Salt Form Substituent on Heterocycle Core Structure Key Features
3-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine dihydrochloride C₇H₁₂Cl₂N₄O Dihydrochloride Methyl (1,2,4-triazole) Morpholine High solubility due to dihydrochloride salt; morpholine enhances hydrogen bonding.
2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride (1:1) C₇H₁₁ClN₃O₂ Hydrochloride Methyl (1,2,4-oxadiazole) Morpholine Oxadiazole is a triazole bioisostere; lower salt stoichiometry may reduce solubility.
3-(1-Phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride C₁₂H₁₄ClN₄O Hydrochloride Phenyl (1,2,4-triazole) Morpholine Phenyl group increases lipophilicity and steric bulk, potentially altering receptor binding.
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride C₅H₁₂Cl₂N₄ Dihydrochloride Methyl (1,2,4-triazole) Methylamine Lacks morpholine's oxygen atom; shorter chain may reduce solubility.
[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride C₆H₁₄Cl₂N₄ Dihydrochloride Isopropyl (1,2,4-triazole) Methanamine Isopropyl increases lipophilicity; amine core differs from morpholine.

Key Structural and Functional Differences

Core Structure: The morpholine ring in the target compound provides a rigid oxygen-containing scaffold, facilitating hydrogen-bond interactions.

Heterocyclic Substituent :

  • Oxadiazole vs. Triazole : The oxadiazole derivative () replaces triazole with a more electron-deficient heterocycle, which may affect metabolic stability and electronic properties.
  • Phenyl vs. Methyl : The phenyl-substituted analog () exhibits higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Salt Form: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher solubility than monohydrochlorides (), favoring bioavailability in hydrophilic environments.

Research Findings and Implications

  • Solubility: The dihydrochloride salt of the target compound likely outperforms monohydrochloride analogs in aqueous media, a critical factor for oral bioavailability .
  • Metabolic Stability : Methyl groups on triazole (target compound) may confer better metabolic stability compared to phenyl or isopropyl substituents, which are prone to oxidative metabolism .
  • Bioisosteric Effects : The oxadiazole analog () could serve as a bioisostere for triazole in medicinal chemistry, though its electron-deficient nature might alter binding affinities.

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